molecular formula C10H13NO3 B3050457 (3-Hydroxy-phenyl)-carbamic acid isopropyl ester CAS No. 2610-61-9

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester

Cat. No. B3050457
CAS RN: 2610-61-9
M. Wt: 195.21 g/mol
InChI Key: RDJINQKTEPNHJP-UHFFFAOYSA-N
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Description

“(3-Hydroxy-phenyl)-carbamic acid isopropyl ester” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known by other names such as ISOPROPYL (3-HYDROXYPHENYL)CARBAMATE and Carbamic acid, (3-hydroxyphenyl)-, 1-methylethyl ester .


Synthesis Analysis

The synthesis of “(3-Hydroxy-phenyl)-carbamic acid isopropyl ester” involves a reaction between 3-aminophenol and isopropyl chloroformate . The reaction takes place in a mixture of water and ethyl acetate, with magnesium oxide as a catalyst . The mixture is stirred at room temperature while isopropyl chloroformate is added slowly . After stirring for one hour, the mixture is filtered to remove insoluble particles . The filtrates are then combined, separated, and the organic layers are dried over magnesium sulphate . Evaporation under reduced pressure yields a viscous, pale yellow oil which is crystallized from toluene to give the desired product .


Molecular Structure Analysis

The molecular structure of “(3-Hydroxy-phenyl)-carbamic acid isopropyl ester” is represented by the formula C10H13NO3 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Esters, such as “(3-Hydroxy-phenyl)-carbamic acid isopropyl ester”, undergo various reactions. One such reaction is hydrolysis, which is the splitting of the ester with water . This reaction can be catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .

properties

IUPAC Name

propan-2-yl N-(3-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)14-10(13)11-8-4-3-5-9(12)6-8/h3-7,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJINQKTEPNHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574417
Record name Propan-2-yl (3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester

CAS RN

2610-61-9
Record name Propan-2-yl (3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-aminophenol (109 g), magnesium oxide (25 g), water (350 ml) and ethyl acetate (100 ml) was stirred vigorously at room temperature while isopropyl chloroformate (123 g) was added slowly. An ice bath was employed to ensure that the temperature did not exceed 30° C. After stirring for one hour at room temperature, the mixture was filtered to remove insoluble particles. These were washed thoroughly with ether, then the filtrates were combined, then separated, and the organic layers were dried over magnesium sulphate. Evaporation under reduced pressure gave a viscous, pale yellow oil which was crystallised from toluene to give 162.7 g of desired product, mp 75°-77° C.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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